

(S)-N-Boc-3-methylmorpholine CAS number

1022094-01-4

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Compound of Interest

Compound Name: (S)-N-Boc-3-methylmorpholine

Cat. No.: B1440204

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An In-depth Technical Guide to **(S)-N-Boc-3-methylmorpholine** (CAS: 1022094-01-4):
Synthesis, Applications, and Methodologies for Drug Discovery

Executive Summary

(S)-N-Boc-3-methylmorpholine is a chiral heterocyclic building block of significant value in contemporary drug discovery and medicinal chemistry. Its utility stems from the integration of two critical components: the morpholine scaffold, a "privileged structure" known to impart favorable pharmacokinetic properties, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which enables its strategic use in complex, multi-step synthetic campaigns. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, strategic applications, and essential protocols related to this versatile intermediate.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The "Privileged" Nature of Chiral Morpholines

The morpholine ring is a six-membered heterocycle frequently employed in medicinal chemistry for its advantageous biological, metabolic, and physicochemical properties.^[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in optimizing a drug candidate's profile.^{[2][3]} Chiral morpholines, such as the (S)-3-methyl derivative, offer an additional layer of

sophistication, allowing for stereospecific interactions with biological targets, which is crucial for enhancing potency and selectivity.[4]

Role in Modulating Pharmacokinetics and Pharmacodynamics

The morpholine moiety is particularly valuable in the design of drugs targeting the central nervous system (CNS).[3][5] The weak basicity of the nitrogen atom ($pK_a \sim 8.5$ for morpholine) is close to physiological pH, which can aid in improving oral bioavailability and permeability across the blood-brain barrier.[2] By serving as a versatile scaffold, it correctly orients functional groups for optimal binding with receptors and enzymes while simultaneously fine-tuning the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[1][2]

(S)-N-Boc-3-methylmorpholine: A Key Synthetic Intermediate

(S)-N-Boc-3-methylmorpholine serves as a protected, shelf-stable precursor to the reactive (S)-3-methylmorpholine. The Boc group is one of the most common amine protecting groups due to its stability in a wide range of reaction conditions (e.g., basic, nucleophilic, reductive) and its straightforward removal under acidic conditions.[6][7] This allows chemists to perform modifications on other parts of a molecule without unintended reactions at the morpholine nitrogen, making it an indispensable tool for constructing complex bioactive compounds.

Physicochemical & Spectroscopic Profile

The fundamental properties of **(S)-N-Boc-3-methylmorpholine** are summarized below. This data is essential for reaction planning, characterization, and quality control.

Core Properties

Property	Value	Reference
CAS Number	1022094-01-4	[8] [9]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[8]
Molecular Weight	201.26 g/mol	[8]
Synonym	tert-butyl (3S)-3-methylmorpholine-4-carboxylate	[10]
Purity	Typically ≥97%	[8]
Storage	Store at 2-8°C	[11]

Predicted Spectroscopic Data

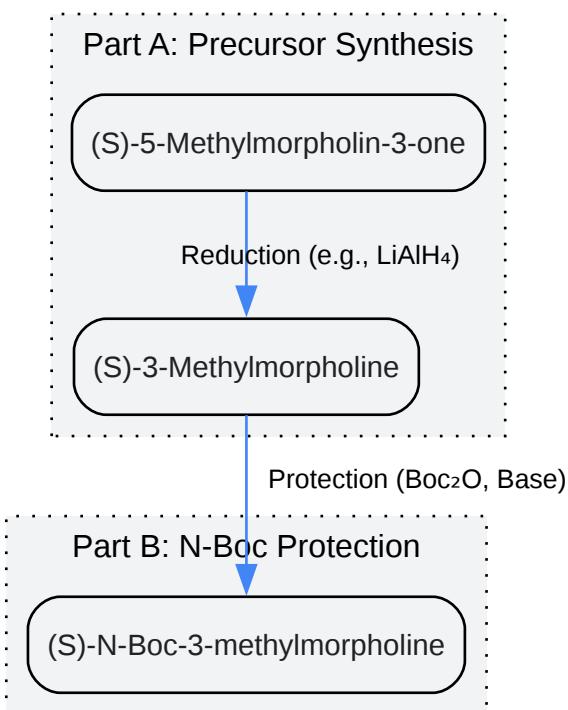
While experimental spectra should always be acquired for confirmation, the following table outlines the expected spectroscopic characteristics for verification of the compound's identity.

Technique	Expected Characteristics
¹ H NMR	~1.45 ppm: Sharp singlet, 9H (tert-butyl group of Boc). ~1.15 ppm: Doublet, 3H (methyl group at C3). ~2.5-4.0 ppm: Series of complex multiplets, 7H (morpholine ring protons). The protons adjacent to the nitrogen and oxygen atoms will be the most downfield.
¹³ C NMR	~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~70-75 ppm: C5 of the morpholine ring (adjacent to oxygen). ~65-70 ppm: C2 of the morpholine ring (adjacent to oxygen). ~45-55 ppm: C3 and C6 of the morpholine ring. ~15-20 ppm: Methyl carbon at C3.
Mass Spec (ESI+)	m/z 202.14: [M+H] ⁺ . m/z 146.10: [M - C ₄ H ₈ + H] ⁺ (loss of isobutylene). m/z 102.09: [M - Boc + H] ⁺ (loss of the entire Boc group).

Synthetic Strategy & Protocols

The synthesis of **(S)-N-Boc-3-methylmorpholine** is typically achieved in a two-step sequence starting from a chiral morpholinone precursor.

Overall Synthetic Workflow



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Caption: High-level overview of the two-stage synthesis.

Part A: Synthesis of the Precursor, (S)-3-methylmorpholine

The most direct route involves the reduction of the corresponding lactam (morpholinone).

- Causality & Choice of Reagent: The amide carbonyl of (S)-5-methylmorpholin-3-one must be fully reduced to a methylene group (-CH₂-). Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are ideal for this transformation. LiAlH₄ is highly reactive and capable of reducing both esters and amides, making it a robust choice for this step. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
- Protocol 4.2.1: Reduction of (S)-5-methylmorpholin-3-one[11][12]
 - Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (3.0 eq.) suspended in

anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).

- Cooling: Cool the suspension to 0°C using an ice bath.
- Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.
- Quenching: Carefully quench the reaction by sequential, dropwise addition of water, followed by 2N aqueous sodium hydroxide solution, and finally more water at 0°C (Fieser workup).[12]
- Workup: Stir the resulting mixture for 30-60 minutes. Add a suitable organic solvent (e.g., dichloromethane) and anhydrous sodium sulfate to the slurry and continue stirring.
- Isolation: Filter the mixture through a pad of celite, washing the filter cake thoroughly with the organic solvent.
- Purification: Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to yield crude (S)-3-methylmorpholine, which can be used directly in the next step or purified further by distillation if required.

Part B: N-Boc Protection of (S)-3-methylmorpholine

This is a standard procedure for protecting a secondary amine.

- Causality & Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine of (S)-3-methylmorpholine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen, facilitating the reaction and driving it to completion. The Boc group is sterically bulky, preventing over-alkylation, and electronically stable to many reagents, making it an excellent protecting group.[13]
- Protocol 4.3.1: Standard N-Boc Protection[6]

- Setup: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) from the previous step in an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask.
- Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10 minutes at room temperature.
- Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) to the mixture. The addition can be done portion-wise as a solid or dropwise as a solution in the reaction solvent.
- Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
- Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
- Washing: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine (saturated NaCl solution).
- Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purification: Purify the resulting crude product by column chromatography on silica gel to afford pure **(S)-N-Boc-3-methylmorpholine**.

Applications in Drug Development

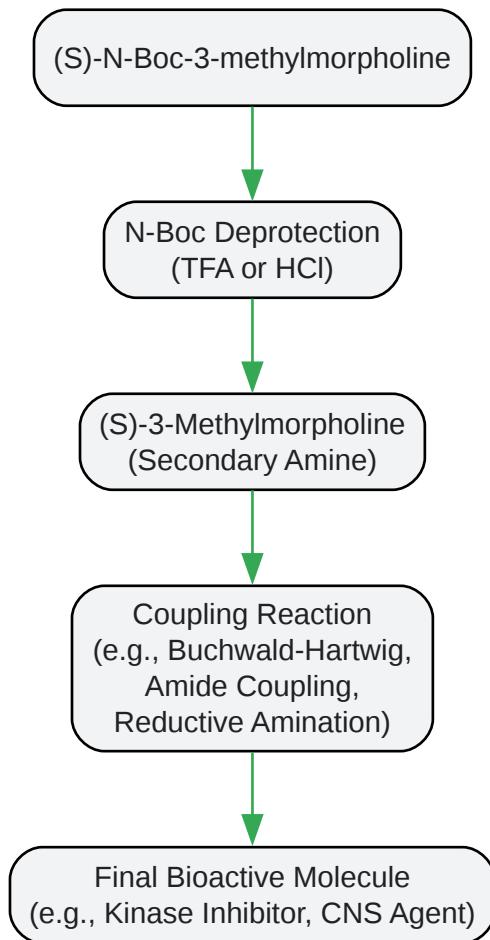
The primary role of **(S)-N-Boc-3-methylmorpholine** is to serve as a chiral building block for introducing the (S)-3-methylmorpholine moiety into a target molecule.

Strategic Incorporation into Lead Compounds

The typical workflow involves deprotecting the Boc group to reveal the secondary amine, which can then participate in various coupling reactions. This strategy is used to append the morpholine ring to a larger molecular scaffold, often in the later stages of a synthesis. This

approach is valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.[1]

Application Workflow



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Caption: Common synthetic sequence using the title compound.

Case Studies: CNS-Active Agents and Kinase Inhibitors

The 3-methylmorpholine moiety has been incorporated into potent and selective ATP-competitive mTOR kinase inhibitors.[2] In these structures, the chiral morpholine can form key hydrogen bonds or occupy specific pockets within the enzyme's active site, contributing to high affinity and selectivity. Its favorable PK properties also make it a common feature in compounds designed to be brain-penetrant for treating CNS disorders.[2][3]

N-Boc Deprotection: Releasing the Core Amine

The final step in utilizing this building block is the efficient and clean removal of the Boc protecting group.

- Causality & Mechanism: The Boc group is cleaved under acidic conditions. The acid protonates the carbamate oxygen, leading to the elimination of gaseous isobutylene and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine.^[7] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. Alternatively, 4M HCl in dioxane is another standard reagent that yields the amine as its hydrochloride salt, which is often a stable, crystalline solid.^{[6][14]}
- Protocol 6.0.1: TFA-Mediated Deprotection^[15]
 - Setup: Dissolve the **(S)-N-Boc-3-methylmorpholine** (1.0 eq.) in Dichloromethane (DCM) (approx. 0.1 M).
 - Reagent Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% solution in DCM) dropwise.
 - Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
 - Workup (for free amine): Remove the solvent and excess TFA in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ or Na₂CO₃ solution to neutralize the acid and deprotonate the amine.
 - Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected (S)-3-methylmorpholine.

Conclusion

(S)-N-Boc-3-methylmorpholine is a high-value synthetic intermediate that provides a reliable and strategic route to incorporating the pharmacologically significant chiral 3-methylmorpholine scaffold into drug candidates. Its robust synthesis, the stability of the Boc protecting group, and the straightforward deprotection protocols make it an essential tool for medicinal chemists. A

thorough understanding of its properties and associated methodologies, as detailed in this guide, empowers researchers to leverage this building block effectively in the pursuit of novel therapeutics.

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